(R)-2-benzylsuccinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4-2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2R)-2-benzylbutanedioate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2/t9-/m1/s1 |
InChI Key |
GTOFKXZQQDSVFH-SECBINFHSA-L |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of R 2 Benzylsuccinate
Initial Activation of Toluene (B28343) by Benzylsuccinate Synthase (BSS)
The activation of the chemically stable methyl group of toluene is an energetically challenging reaction. BSS overcomes this challenge through a radical-based mechanism, making the hydrocarbon accessible for further metabolic breakdown. karger.comnih.gov
Substrate Specificity: Toluene and Fumarate (B1241708) Coupling
Benzylsuccinate synthase specifically catalyzes the carbon-carbon bond formation between toluene and fumarate to produce (R)-2-benzylsuccinate. wikipedia.orgacs.org This reaction is the first step in the anaerobic degradation pathway of toluene in various denitrifying and sulfate-reducing bacteria, such as Thauera aromatica and Aromatoleum tuluolicum. wikipedia.orgnih.gov The necessity of fumarate as a co-substrate was first demonstrated in vitro using cell extracts of Thauera aromatica. karger.com While toluene is the primary substrate, studies have shown that BSS has a broader substrate range, capable of acting on substituted toluenes like cresols, although the efficiency may vary. nih.govacs.orgacs.org For instance, some BSS variants can convert m-xylene (B151644) but not o- or p-xylene. acs.org The enzyme positions fumarate deep within a buried active site cavity, with toluene binding directly above it, an orientation ideal for the subsequent radical-mediated reaction. nih.govnih.gov
Table 1: Substrates and Products of Benzylsuccinate Synthase
| Reactant 1 | Reactant 2 | Product | Enzyme |
|---|
Glycyl Radical Enzyme (GRE) Catalytic Mechanism
BSS is a member of the glycyl radical enzyme (GRE) family. wikipedia.orgnih.gov Its catalytic cycle is initiated by a glycyl radical located on the large α-subunit of the enzyme. wikipedia.orgacs.org The proposed mechanism involves several key steps:
Radical Transfer : The inactive resting state of the enzyme contains a stable glycyl radical (at Gly829 in T. aromatica). wikipedia.orgd-nb.info Once both toluene and fumarate are bound in the active site, this radical is transferred to a nearby conserved cysteine residue (Cys493), generating a highly reactive thiyl radical. karger.comwikipedia.orgd-nb.info
Hydrogen Abstraction : The thiyl radical abstracts a hydrogen atom from the methyl group of toluene, forming a transient, enzyme-bound benzyl (B1604629) radical intermediate. nih.govd-nb.info
C-C Bond Formation : This highly reactive benzyl radical then attacks the C3 atom of the double bond of the fumarate co-substrate. d-nb.infomdpi.com This addition results in the formation of a product-related benzylsuccinyl radical. d-nb.info
Product Formation : Finally, the benzylsuccinyl radical re-abstracts the hydrogen atom from the cysteine residue (Cys493), yielding the final product, this compound, and regenerating the thiyl radical. karger.comd-nb.info The thiyl radical can then re-establish the glycyl radical, returning the enzyme to its resting state, ready for the next catalytic cycle. wikipedia.orgd-nb.info
This mechanism is supported by isotope-labeling studies and computational modeling. karger.comacs.org
Stereochemical Outcome: Exclusive (R)-Enantiomer Formation
The reaction catalyzed by BSS is highly stereospecific, exclusively forming the (R)-enantiomer of benzylsuccinate. karger.comacs.org This enantiospecificity is a crucial feature of the anaerobic toluene degradation pathway. uni-marburg.de Studies using chirally labeled toluene have demonstrated that the reaction proceeds with an inversion of the stereochemical configuration at the methyl group of toluene. nih.gov
Furthermore, experiments using deuterium-labeled toluene and fumarate have shown that the addition of the toluene methyl group to the fumarate double bond occurs via a syn-addition mechanism. acs.orgmdpi.comnih.gov This implies a specific geometry within the active site where the attacking benzyl radical and the hydrogen-donating cysteine residue are positioned on the same face of the fumarate molecule. acs.org When fumarate's cis-isomer, maleate (B1232345), is used as a substrate, the addition occurs in an anti fashion, providing strong evidence for the formation of a radical intermediate where rotation around the C2-C3 bond is possible. nih.gov
Structural and Mechanistic Elucidation of Benzylsuccinate Synthase
The complex structure of BSS is fundamental to its catalytic function, involving multiple subunits and essential cofactors that ensure the precise control of its radical-based chemistry.
Quaternary Structure and Subunit Composition (α, β, γ)
Benzylsuccinate synthase is a heterohexameric protein with an (αβγ)₂ configuration, meaning it is composed of two copies of each of the three distinct subunits: alpha (α), beta (β), and gamma (γ). nih.govd-nb.info
The α-subunit : This is the largest subunit (approx. 98 kDa) and contains the catalytic machinery. d-nb.infopnas.org It houses the conserved glycyl radical domain and the active site cysteine residue essential for catalysis. wikipedia.orgnih.gov The α-subunit adopts a 10-stranded β/α-barrel fold, a common structural feature among glycyl radical enzymes, which encloses the active site. pnas.orgnih.gov
The β- and γ-subunits : These are much smaller proteins (approx. 8.5 kDa and 6.5 kDa, respectively). karger.comd-nb.info Both are essential for BSS activity in vivo. pnas.orgnih.gov The γ-subunit is critical for the structural stability and efficient expression of the α-subunit. nih.govacs.org The β-subunit binds near the active site and is thought to play a role in modulating the conformational changes required for enzyme activity, potentially controlling substrate access. d-nb.infopnas.orgnih.gov
Table 2: Subunits of Benzylsuccinate Synthase from Thauera aromatica
| Subunit | Gene (T. aromatica T1) | Molecular Weight (kDa) | Key Features |
|---|---|---|---|
| Alpha (α) | tutD / bssA | ~98 | Catalytic subunit, contains glycyl radical and active site cysteine |
| Beta (β) | tutG / bssB | ~8.5 | Contains a [4Fe-4S] cluster, essential for activity, modulates conformation |
Role of Iron-Sulfur Clusters in Enzyme Activity and Stability
The iron-sulfur cluster in the γ-subunit is essential for stabilizing the α-subunit; its removal via chelating agents or mutation of the ligating cysteines leads to the dissociation of the enzyme complex and loss of function. nih.govacs.org While the precise role of the β-subunit's cluster is less defined, its presence is also required for BSS activity, suggesting it is crucial for maintaining the active conformation of the enzyme. nih.gov These clusters are located on the enzyme's surface, away from the catalytic center, indicating their role is primarily structural and regulatory rather than catalytic. d-nb.info
Active Site Characterization and Residue Function (Cys, Gly, Arg)
The catalytic core of benzylsuccinate synthase (BSS) is located within the large α-subunit, which folds into a 10-stranded β/α-barrel structure typical of glycyl radical enzymes. nih.govnih.gov Buried within this barrel are two critical loops containing the key amino acid residues that orchestrate the radical-based catalysis. nih.gov The active site is a hydrophobic cavity designed to bind the non-polar toluene substrate, while specific polar residues are positioned to interact with the co-substrate, fumarate. nih.govkarger.com
The catalytic cycle is initiated by a glycyl radical, which is a stable resting state for the activated enzyme. karger.com Key residues involved in the reaction include:
Glycine (B1666218) (Gly): A highly conserved glycine residue, located at position 829 in Thauera aromatica BSS, serves as the radical storage site. karger.comd-nb.info This glycyl radical is generated post-translationally by a separate activating enzyme. mdpi.com In the resting state of the active enzyme, the radical is localized on this glycine. karger.com
Cysteine (Cys): A structurally adjacent and equally conserved cysteine residue (Cys493 in T. aromatica) is essential for catalysis. karger.comd-nb.info The radical is transferred from Gly829 to Cys493, forming a highly reactive thiyl radical. karger.commdpi.comnih.gov This cysteine-based radical is responsible for the initial chemical step: abstracting a hydrogen atom from the methyl group of toluene to form a benzyl radical intermediate. d-nb.infomdpi.comnih.gov The cysteine residue then donates the hydrogen atom back to the benzylsuccinyl radical intermediate in the final step to form the product. researchgate.net Direct evidence for the cysteine's role as a labile hydrogen carrier comes from isotope exchange experiments showing that deuterium (B1214612) from labeled benzylsuccinate can be exchanged with the solvent. acs.org
Arginine (Arg): A universally conserved arginine residue (Arg508 in T. aromatica) is located in the active site and is believed to play a crucial role in substrate binding. karger.comd-nb.info Computational docking studies indicate that its positively charged side chain interacts with one of the negatively charged carboxyl groups of the fumarate co-substrate, anchoring it in the correct orientation for the reaction. karger.comd-nb.info
The precise spatial arrangement of these residues within the buried active site is critical. The proximity of the Glycine and Cysteine loops, as confirmed by X-ray crystallography, allows for the efficient intramolecular hydrogen atom transfer required to generate the reactive thiyl radical. nih.govmdpi.com
Computational Modeling of Reaction Pathways and Transition States
The complex radical mechanism of benzylsuccinate synthase has been extensively investigated using computational methods, including Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. mdpi.combiorxiv.orgsciencecast.org These studies have provided detailed insights into the energy landscape of the reaction, confirming the viability of the proposed catalytic cycle and elucidating the factors that control the reaction's rate and stereospecificity. karger.comresearchgate.net
The generally accepted reaction mechanism, supported by computational modeling, involves three main steps:
Hydrogen Abstraction: The thiyl radical of Cys493 abstracts a hydrogen atom from the methyl group of toluene. This step proceeds through the first transition state (TS1) to form a benzyl radical and a cysteine thiol group. mdpi.comresearchgate.net
C-C Bond Formation: The newly formed benzyl radical attacks the C3 carbon atom of the fumarate double bond. This addition reaction goes through a second transition state (TS2) and results in a benzylsuccinyl radical intermediate. mdpi.comresearchgate.net
Radical Quenching: The benzylsuccinyl radical is quenched by abstracting the hydrogen atom back from the Cys493 thiol group. This final step passes through a third transition state (TS3) to yield the final product, this compound, and regenerate the Cys493 thiyl radical. mdpi.comresearchgate.net
| Stage | Description | Key Species | Associated Transition State |
|---|---|---|---|
| 1 | H-atom abstraction from toluene by Cys thiyl radical | Benzyl radical intermediate | TS1 |
| 2 | Addition of benzyl radical to fumarate double bond | Benzylsuccinyl radical intermediate | TS2 |
| 3 | H-atom transfer from Cys thiol to product radical | (R)-benzylsuccinate product | TS3 |
Deuterium Isotope Effects in Reaction Mechanism Studies
Kinetic Isotope Effect (KIE) studies, particularly using deuterium-labeled substrates, have been a powerful experimental tool for probing the mechanism of benzylsuccinate synthase. These studies provide quantitative data that complements computational models and confirms key features of the reaction pathway.
| Substrate | Parameter | Temperature (°C) | Reported KIE Value | Reference |
|---|---|---|---|---|
| d8-Toluene | D(V/K) | 30 | 2.9 ± 0.1 | nih.govnih.gov |
| d8-Toluene | D(V/K) | 4 | 3.1 ± 0.1 | nih.govnih.gov |
| d8-Toluene | DV | 30 | 1.7 ± 0.2 | nih.govnih.gov |
| d8-Toluene | DV | 4 | 2.2 ± 0.2 | nih.govnih.gov |
| 2,3-[2H]2-fumarate | Turnover Rate | - | ~1.0 (No effect) | d-nb.infomdpi.com |
Furthermore, studies have demonstrated that BSS can catalyze the reverse reaction. acs.org When the enzyme is incubated with deuterium-labeled this compound, a partial exchange of deuterium with solvent protons is observed. acs.org This provides direct experimental proof that the migrating hydrogen atom is transferred to a labile site on the enzyme—the thiol group of the active-site cysteine—from which it can exchange with the solvent before being transferred back to the intermediate. acs.orgbiorxiv.orgsciencecast.org
Genetic Organization and Regulation of bss Operons in Microbial Systems
In anaerobic toluene-degrading bacteria, the genes encoding the subunits of benzylsuccinate synthase (BSS) and its associated activating enzyme are clustered together in a functional unit known as the bss operon. karger.comfrontiersin.org The genetic organization and regulation of this operon are highly adapted to ensure that the oxygen-sensitive BSS is produced only under anaerobic conditions and in the presence of its substrate or a related inducer.
The gene order within the bss operon is typically conserved across different bacterial species, commonly appearing as bssDCAB, followed by additional conserved genes of often unknown function, such as bssE and bssF. karger.com The bssA, bssB, and bssC genes encode the α, β, and γ subunits of the BSS enzyme, respectively, while bssD encodes the S-adenosyl-methionine-dependent activating enzyme. karger.comnih.gov
The bss operon is often located adjacent to the bbs operon, which encodes the enzymes for the subsequent β-oxidation of benzylsuccinate to benzoyl-CoA and succinyl-CoA. karger.comfrontiersin.orgresearchgate.net In many denitrifying bacteria, such as Thauera and Azoarcus species, the expression of both the bss and bbs operons is controlled by a shared regulatory system. frontiersin.orgcsic.es This control is primarily mediated by a two-component regulatory system encoded by the adjacent tdiSR genes (toluene degradation induction). karger.comoup.comoup.com
TdiS acts as the sensor kinase, which is thought to detect the presence of an inducing molecule.
TdiR is the response regulator, which, upon activation by TdiS, functions as a transcriptional activator, binding to promoter regions to switch on the expression of the bss and bbs operons. frontiersin.orgoup.com
Interestingly, studies have shown that the true inducer molecule that triggers this regulatory cascade is not toluene itself, but rather the product of the first reaction, this compound. frontiersin.orgresearchgate.netcsic.es This ensures that the metabolic machinery is only fully expressed when the initial activation step has successfully occurred. The expression of these catabolic operons is also subject to higher-level global regulation, including strict repression by oxygen and catabolite repression by more easily metabolized carbon sources. frontiersin.orgcsic.es
Catabolism and Further Metabolic Transformations of R 2 Benzylsuccinate
Integration into Anaerobic Degradation Pathways of Aromatic Compounds
The anaerobic degradation of toluene (B28343) is initiated by the addition of the toluene methyl group to fumarate (B1241708), a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase, which forms (R)-2-benzylsuccinate. nih.govresearchgate.netkarger.comnih.gov This initial activation step is a common strategy employed by various anaerobic bacteria to overcome the chemical stability of hydrocarbons. karger.comd-nb.info The this compound formed is then channeled into a modified β-oxidation pathway. researchgate.netresearchgate.netasm.org The end product of this pathway, benzoyl-CoA, is a central intermediate in the anaerobic metabolism of most aromatic compounds and is further broken down through ring reduction. researchgate.netkarger.com The other product, succinyl-CoA, is a key intermediate in the citric acid cycle. nih.govrcsb.org The enzymes responsible for the β-oxidation of benzylsuccinate are encoded by the bbs (β-oxidation of benzylsuccinate) operon, which is induced by the presence of toluene. karger.comnih.govd-nb.info
β-Oxidation Pathway of this compound to Benzoyl-CoA
The conversion of this compound to benzoyl-CoA and succinyl-CoA involves a sequence of five enzymatic reactions. nih.govresearchgate.net This pathway parallels the classical β-oxidation of fatty acids but is adapted for the specific structure of benzylsuccinate.
The first committed step in the β-oxidation of this compound is its activation to a thioester, (R)-2-benzylsuccinyl-CoA. nih.govresearchgate.netrcsb.orgasm.orgnih.govresearchgate.net This reaction is catalyzed by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase, also known as BbsEF or BSCT. nih.govrcsb.orgnih.govresearchgate.net The enzyme transfers the Coenzyme A moiety from succinyl-CoA to this compound, yielding (R)-2-benzylsuccinyl-CoA and succinate (B1194679). nih.govnih.govgenome.jp This activation is essential for the subsequent dehydrogenation reaction. In the bacterium Thauera aromatica, this enzyme is composed of two different subunits, BbsE and BbsF, forming an α₂β₂ heterotetrameric structure. nih.gov The genes encoding these subunits, bbsE and bbsF, are part of the bbs operon. nih.gov
The CoA-transferase reaction is fully reversible. nih.govnih.govresearchgate.netgenome.jp This reversibility has been demonstrated for the enzymes from various anaerobic toluene-degrading bacteria. nih.govresearchgate.net Kinetic analyses of the enzyme from Thauera aromatica suggest that the reaction mechanism likely involves the formation of a ternary complex between the enzyme and its two substrates. nih.gov The enzyme exhibits Michaelis-Menten kinetics with a reported KM value of 40 µM for (R)-2-benzylsuccinyl-CoA and 160 µM for succinate. uniprot.org
| Enzyme | Substrate | KM Value (µM) | Source Organism |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-2-benzylsuccinyl-CoA | 40 | Thauera aromatica |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Succinate | 160 | Thauera aromatica |
The Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica demonstrates a high degree of specificity for its substrates. nih.govresearchgate.net The enzyme is inactive with the (S)-enantiomer of benzylsuccinate. genome.jpuniprot.org However, it can utilize some close structural analogs. For instance, succinate can be partially replaced by maleate (B1232345) or methylsuccinate. nih.gov Similarly, this compound can be substituted by methylsuccinate, benzylmalonate, or phenylsuccinate. nih.gov
| Substrate | Analogs Accepted |
| Succinate | Maleate, Methylsuccinate |
| This compound | Methylsuccinate, Benzylmalonate, Phenylsuccinate |
Following its activation, (R)-2-benzylsuccinyl-CoA is oxidized to (E)-2-benzylidenesuccinyl-CoA by the enzyme Benzylsuccinyl-CoA dehydrogenase (BbsG). nih.govkarger.commicrobialtec.comwikipedia.org This reaction introduces a double bond into the molecule. BbsG is an acyl-CoA dehydrogenase that requires FAD as a prosthetic group. microbialtec.comwikipedia.org Unlike many other acyl-CoA dehydrogenases, BbsG exhibits high substrate and enantiomer specificity, being highly active with (R)-benzylsuccinyl-CoA and inhibited by the (S)-enantiomer. microbialtec.com The physiological electron acceptor for this enzyme is an electron-transfer flavoprotein (ETF). asm.org Ferricenium ions can also serve as an artificial electron acceptor for in vitro assays. microbialtec.com
The third step in the β-oxidation pathway is the hydration of the double bond in (E)-2-benzylidenesuccinyl-CoA. nih.govnih.gov This reaction is catalyzed by Benzylidenesuccinyl-CoA hydratase (BbsH), a member of the enoyl-CoA hydratase family. nih.gov The enzyme adds a water molecule across the double bond, forming 2-(α-hydroxybenzyl)succinyl-CoA. nih.gov
Reversibility and Kinetic Properties of CoA-Transferase
Subsequent Dehydrogenation by (α-Hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD)
The fourth step in the β-oxidation of benzylsuccinate is catalyzed by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD). nih.govsemanticscholar.org This enzyme is responsible for the NAD⁺-dependent oxidation of the secondary alcohol group formed in the preceding hydration step. The reaction converts (S,R)-2-(α-hydroxybenzyl)succinyl-CoA into (S)-2-benzoylsuccinyl-CoA. nih.govmdpi.com
BbsCD is a member of the short-chain dehydrogenases/reductase (SDR) family and exhibits a novel heterotetrameric structure (BbsC₂D₂). nih.govsemanticscholar.org Structural and biochemical studies have revealed a fascinating division of labor between its subunits. The BbsD subunits are catalytically active, containing the necessary motifs for binding the substrate and the cofactor NAD⁺. In contrast, the BbsC subunits are considered pseudoenzymes; they lack the critical residues for catalysis and substrate binding and appear to serve a primarily structural role, acting as a scaffold for the active BbsD dimer. nih.govsemanticscholar.org Molecular modeling suggests that the active site of BbsD facilitates a hydride transfer from the substrate to the re-face of NAD⁺. nih.gov Like other enzymes in the β-oxidation pathway, the reaction catalyzed by BbsCD is reversible. researchgate.net
| Property | Description |
| Enzyme Name | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase |
| Gene Designation | bbsCD |
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) |
| Quaternary Structure | Heterotetramer (BbsC₂D₂) |
| Substrate | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA |
| Product | (S)-2-benzoylsuccinyl-CoA |
| Cofactor | NAD⁺ |
| Catalytic Subunit | BbsD |
| Structural Subunit | BbsC (Pseudoenzyme) |
| Reaction Type | Dehydrogenation |
| Source Organism (Study) | Thauera aromatica |
Thiolytic Cleavage by Benzoylsuccinyl-CoA Thiolase (BbsAB)
The final step in the β-oxidation of this compound is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, a reaction catalyzed by benzoylsuccinyl-CoA thiolase (BbsAB). mdpi.comnih.gov This reaction breaks the carbon-carbon bond, yielding the central metabolic intermediates benzoyl-CoA and succinyl-CoA. uniprot.orgqmul.ac.uk
BbsAB represents a new class of thiolase. nih.gov It is a heterotetrameric complex composed of two BbsA subunits and two BbsB subunits. uniprot.org The BbsB subunit is a member of the thiolase family and contains the active site for the Claisen-type condensation/cleavage reaction. nih.gov The BbsA subunit, a protein containing a Zn-finger motif, plays a crucial role in an induced-fit mechanism for the productive binding of a CoA substrate into the active site of BbsB. nih.govuniprot.org Structural studies on the enzyme from Geobacter metallireducens show that the binding of CoA triggers significant conformational changes, which properly position the substrate for catalysis. nih.gov The enzyme is reversible, with studies on the recombinant enzyme demonstrating the formation of benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA, exhibiting an optimal pH of 6.4 for this reverse reaction. nih.govuniprot.org
| Property | Description |
| Enzyme Name | (S)-2-benzoylsuccinyl-CoA thiolase |
| Gene Designation | bbsAB |
| Enzyme Family | Thiolase |
| Quaternary Structure | Heterotetramer (BbsA₂B₂) |
| Substrate | (S)-2-benzoylsuccinyl-CoA + CoA |
| Products | Benzoyl-CoA + Succinyl-CoA |
| Reaction Type | Thiolytic Cleavage (Thiolysis) |
| Key Feature | BbsA subunit is a Zn-finger protein assisting in substrate binding via induced-fit. |
| Source Organisms (Study) | Thauera aromatica, Geobacter metallireducens |
Energetic Considerations and Redox Balance in Anaerobic Catabolism
Facultative or obligate anaerobic bacteria can couple the mineralization of aromatic compounds to anaerobic respiration with a variety of electron acceptors, including nitrate (B79036), ferric iron (Fe(III)), and sulfate (B86663). nih.gov The energy conservation is greatest when nitrate serves as the electron acceptor, followed by ferric iron, with sulfate providing a much more limited energy yield. nih.gov For instance, the complete oxidation of toluene to CO₂ by Geobacter metallireducens is coupled to the reduction of Fe(III) to magnetite. asm.org
| Electron Acceptor | Relative Energy Yield | Example Organism |
| Nitrate (NO₃⁻) | High | Thauera aromatica |
| Ferric Iron (Fe³⁺) | Moderate | Geobacter metallireducens |
| Sulfate (SO₄²⁻) | Low | Strain TRM1 |
Comparative Genomics and Proteomics of bbs Operons
The genes encoding the enzymes for the β-oxidation of this compound are typically organized into a conserved gene cluster known as the bbs (benzylbenzylsuccinate) operon. wikipedia.orgd-nb.info Comparative genomic analyses across diverse anaerobic toluene-degrading bacteria reveal that the organization and sequence of the bbs operon are highly conserved, highlighting its fundamental role in this metabolic pathway. researchgate.net
Comparative genomics is a powerful computational approach for identifying functional units like operons by searching for conserved gene clusters across multiple genomes. nih.gov The presence of the bbs operon is a key genomic signature of anaerobic toluene degradation capability. The core genome of these organisms—the set of genes shared among them—invariably includes the bbs gene cluster, indicating it is essential for their specific lifestyle. nih.govfrontiersin.org
Proteomic studies, which identify the proteins actually expressed by an organism, provide experimental validation for genomic predictions. nih.gov The detection of Bbs proteins in bacteria grown on toluene confirms that the bbs operon is not just present but is actively transcribed and translated as a functional unit. This establishes a "core proteome" for this metabolic trait, demonstrating the expression of these conserved ancestral genes. nih.gov The consistent co-regulation and expression of bbs genes underscore the efficiency and evolutionary refinement of this catabolic module. researchgate.netd-nb.info
| Gene(s) | Enzyme Encoded | Function in Pathway |
| bbsA/B | Benzoylsuccinyl-CoA thiolase | Thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA |
| bbsC/D | (α-Hydroxybenzyl)succinyl-CoA dehydrogenase | Dehydrogenation of (S,R)-2-(α-hydroxybenzyl)succinyl-CoA |
| bbsE/F | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Activation of this compound |
| bbsG | Benzylsuccinyl-CoA dehydrogenase | First dehydrogenation of (R)-2-benzylsuccinyl-CoA |
| bbsH | (E)-Benzylidenesuccinyl-CoA hydratase | Hydration of the double bond |
R 2 Benzylsuccinate As an Enzymatic Inhibitor in Research
Inhibition of Carboxypeptidase A (CPA) by (R)-2-Benzylsuccinate
This compound is a well-established and potent inhibitor of Carboxypeptidase A (CPA), a zinc-dependent metalloprotease involved in the digestion of proteins. Its effectiveness has made it a benchmark inhibitor for studying the structure and function of CPA.
Competitive Inhibition Kinetics and Mechanism
This compound acts as a purely competitive inhibitor of Carboxypeptidase A. lookchem.com This means that it binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition is reversible, and the inhibitor's effectiveness is quantified by its inhibition constant (Ki). For the L-isomer of benzylsuccinic acid, which corresponds to this compound, the Ki value has been determined to be 4.5 x 10⁻⁷ M when assayed against various substrates at pH 7.5. lookchem.com
The mechanism of inhibition involves the binding of a single molecule of this compound to the active site of the enzyme. lookchem.com Kinetic studies have shown that the inactivations of CPA by related inhibitors can be prevented by the presence of 2-benzylsuccinic acid, confirming its binding at the active site. acs.org
Interactions at the Enzyme Active Site
X-ray crystallography studies of the Carboxypeptidase A-(R)-2-benzylsuccinate complex have provided detailed insights into the molecular interactions at the active site. nih.gov The inhibitor binds in a specific orientation, with its functional groups forming key interactions with the enzyme's residues and the catalytic zinc ion. nih.gov
The key interactions are as follows:
Coordination with the Zinc Ion: One of the carboxylate groups of this compound directly coordinates with the active site zinc ion in an asymmetric bidentate fashion. This interaction displaces the water molecule that is normally bound to the zinc in the native enzyme. The binding of the inhibitor causes the zinc ion to shift its position by approximately 0.5 Å. nih.gov
Interaction with Arginine 145: The other carboxylate group of the inhibitor forms a salt bridge with the guanidinium (B1211019) group of Arginine 145 (Arg145). nih.gov
Hydrogen Bonding: This same carboxylate group also forms hydrogen bonds with the side chains of Asparagine 144 (Asn144) and Tyrosine 248 (Tyr248). nih.gov
Interaction with Glutamate 270: A crucial element contributing to the strong inhibitory power of this compound is the formation of a short hydrogen bond (2.5 Å) between one of its carboxyl groups and the side chain of Glutamate 270 (Glu270). nih.gov
Hydrophobic Interactions: The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. nih.gov
These multiple points of contact result in a high-affinity binding of the inhibitor to the enzyme's active site, effectively blocking the entry and processing of the natural substrate.
Modulation of Cytosolic Carboxypeptidase Nna1 Activity
Recent research has identified this compound as an inhibitor of Nna1, a cytosolic carboxypeptidase. medchemexpress.com Nna1 belongs to the M14 family of metallocarboxypeptidases and is implicated in neuronal survival and the post-translational modification of proteins like tubulin. researchgate.netresearchgate.net
Studies have shown that 2-benzylsuccinic acid can reduce the activity of Nna1. medchemexpress.com At a concentration of 10 mM, it inhibits approximately 95% of Nna1 activity when biotin-3EG2E is used as a substrate. medchemexpress.com This finding suggests that this compound can be a useful chemical probe to investigate the physiological roles of Nna1 and other cytosolic carboxypeptidases.
Structure-Activity Relationship (SAR) Studies of Succinate-Based Inhibitors
The potent inhibition of Carboxypeptidase A by this compound has spurred extensive structure-activity relationship (SAR) studies on succinate-based inhibitors for various metalloproteases. The core succinic acid scaffold provides a framework for positioning functional groups that can interact with the key binding sites of these enzymes.
Key insights from SAR studies include:
The Benzyl Group: The benzyl group of this compound plays a crucial role in enhancing binding affinity by occupying the hydrophobic S1' pocket of Carboxypeptidase A. nih.gov Analogs lacking this group generally show reduced potency.
The Carboxylate Groups: The two carboxylate groups are essential for interacting with the zinc ion and key amino acid residues like Arg145 and Glu270 in the active site of CPA. nih.gov Modifications to these groups significantly impact inhibitory activity.
Stereochemistry: The stereochemistry at the chiral center (the carbon to which the benzyl group is attached) is critical for optimal interaction with the chiral environment of the enzyme's active site. The (R)-enantiomer is a significantly more potent inhibitor of CPA than the (S)-enantiomer.
Analogs and Derivatives: The understanding gained from this compound has guided the design of other potent inhibitors for metalloproteases, including angiotensin-converting enzyme (ACE) inhibitors. wikipedia.orgsci-hub.se For instance, replacing one of the carboxyl groups with other zinc-binding groups, such as a sulfhydryl group, led to the development of highly potent ACE inhibitors. sci-hub.se
The following table summarizes the inhibitory activity of this compound and related compounds against Carboxypeptidase A.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Notes |
| This compound | Carboxypeptidase A | 4.5 x 10⁻⁷ M lookchem.com | A potent, competitive inhibitor. |
| Phthalic acid | Carboxypeptidase A | 1.7 mM cdnsciencepub.com | A strictly competitive inhibitor. |
| Maleic acid | Carboxypeptidase A | - | A partially competitive inhibitor. cdnsciencepub.com |
| Fumaric acid | Carboxypeptidase A | - | A very poor inhibitor. cdnsciencepub.com |
This data highlights the structural specificity required for potent inhibition of Carboxypeptidase A, with this compound serving as a prime example of a highly effective inhibitor due to its optimized interactions with the enzyme's active site.
Advanced Analytical Techniques for R 2 Benzylsuccinate in Research
Chromatographic-Mass Spectrometric Methodologies (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the analysis of (R)-2-benzylsuccinate. acs.orgmdpi.com This technique offers high selectivity and sensitivity, allowing for precise measurements even in complex matrices like environmental samples or bacterial cultures. acs.orgacs.org The methodology typically involves selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked, significantly enhancing the signal-to-noise ratio and confirming the identity of the analyte. acs.orgacs.org
Quantification in Environmental Samples for Bioremediation Monitoring
The presence of this compound and related compounds in groundwater and sediments serves as a definitive indicator of in-situ anaerobic biodegradation of toluene (B28343) and other aromatic hydrocarbons like xylenes. acs.orgnih.gov Consequently, its accurate quantification is vital for assessing the extent of natural attenuation and the efficacy of bioremediation strategies at contaminated sites. nih.gov
Rapid and direct LC-MS/MS methods have been developed to quantify benzylsuccinates in groundwater. acs.org These methods are advantageous as they often require minimal sample preparation, sometimes involving no more than direct injection of a small sample volume (<1 mL) without laborious extraction or concentration steps. acs.org The use of isotopically labeled internal standards, such as [ring-²H₅]benzylsuccinate, is a common practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. acs.org Such highly selective LC-MS/MS methods can achieve low detection limits, on the order of 0.3 µg/L, making them suitable for monitoring the low concentrations often found in environmental settings. acs.org Studies have demonstrated a strong correlation between the concentrations of these metabolites and their parent hydrocarbon compounds, providing valuable insights into the kinetics of biodegradation in aquifers. acs.org
| Parameter | Method 1 (Groundwater) acs.org | Method 2 (Bacterial Cultures/Groundwater) mdpi.com | Method 3 (Bacterial Cultures) mdpi.com |
|---|---|---|---|
| Technique | Electrospray LC/MS/MS | HPLC-Electrospray MS/MS | HPLC-MS |
| Sample Type | Groundwater | Bacterial Cultures, Groundwater | E. coli Culture Supernatant |
| Internal Standard | [ring-²H₅]BS | 4-fluorobenzoic acid C13-D' | Phenylsuccinate |
| Detection Limit | ~0.3 µg/L (0.3 ng/mL) | Down to 0.1 ng/mL | Not specified |
| Key Feature | Rapid analysis, no extraction/concentration steps | Simultaneous analysis of 11 BTEX metabolites | Quantitative analysis of biosynthetic product |
High-Resolution Separation and Detection of Enantiomers
The enzymatic reaction catalyzed by benzylsuccinate synthase (BSS) is known to be highly stereospecific, exclusively forming the (R)-enantiomer of benzylsuccinate. mdpi.comkarger.comacs.orgd-nb.info This inherent enantioselectivity of the biological pathway means that analytical methods often focus on quantifying the total amount of benzylsuccinate produced, with the assumption that it is the (R)-isomer. researchgate.netsciencecast.orgbiorxiv.org
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, often employing reverse-phase columns like a C18, provide the high-resolution separation needed for these analyses. acs.orgmdpi.comchemrxiv.org While these methods are not always explicitly designed for chiral separation of (R)- and (S)-benzylsuccinate, their high efficiency is crucial for separating the target analyte from other metabolites and matrix components. mdpi.com For instance, optimized chromatographic conditions have successfully resolved various position isomers of methylbenzylsuccinic acids, highlighting the separative power of these techniques. mdpi.com The detection is typically achieved using a diode array detector (DAD) for quantification and a mass spectrometer for confirmation and sensitive detection. acs.orgchemrxiv.org
Application in Isotope Tracer Studies
LC-MS/MS is an essential technique for mechanistic studies of the benzylsuccinate synthase enzyme that utilize isotopically labeled substrates. acs.orgacs.org These tracer studies are designed to follow the fate of specific atoms during the enzymatic reaction, providing profound insights into the catalytic mechanism. acs.org
A key application is in monitoring hydrogen/deuterium (B1214612) (H/D) exchange reactions. acs.org For example, when the reaction is carried out with deuterated toluene (d₈-toluene) in a standard aqueous buffer (H₂O), LC-MS/MS can be used to track the formation of deuterated benzylsuccinate products. acs.orgnih.gov By monitoring the specific mass-to-charge ratios (m/z) of the quasi-molecular ions [M-H]⁻ and their fragments, researchers can detect if any deuterium atoms from the substrate are exchanged with protons from the solvent. acs.org In one such study, the analysis focused on the ions m/z 215 for d₈-benzylsuccinate and m/z 214 for d₇-benzylsuccinate, which would be formed if one deuterium atom was exchanged. acs.org This type of analysis provided direct evidence that a hydrogen atom abstracted from toluene is transferred to a labile site on the enzyme before being returned to the product. acs.org
| Analyte | Quasi-Molecular Ion [M-H]⁻ (m/z) | Fragmentation Ion (m/z) | Inferred Isotopic Composition |
|---|---|---|---|
| d₈-benzylsuccinate | 215 | 171 | Product with no D/H exchange |
| d₇-benzylsuccinate | 214 | 170 | Product with one D/H exchange |
Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA)
Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA) are powerful techniques that link microbial identity to metabolic function and track the transformation of compounds in the environment. nih.govtersusenv.com SIP involves introducing a substrate heavily enriched with a stable isotope (e.g., ¹³C) into a sample and then tracking the incorporation of that isotope into microbial biomass, such as DNA, RNA, or proteins. nih.govnih.gov CSIA, on the other hand, measures the natural isotopic ratios (e.g., ¹³C/¹²C) of a specific compound to provide evidence of its degradation and to distinguish between different reaction pathways. tersusenv.comnih.gov
Tracking Toluene Metabolism Pathways in Environmental Research
The anaerobic degradation of toluene proceeds via its initial conversion to this compound, catalyzed by the enzyme benzylsuccinate synthase (BSS). uni-marburg.defrontiersin.orgwikipedia.org Both SIP and CSIA have been instrumental in studying this pathway in environmental contexts.
DNA- or RNA-based SIP using ¹³C-labeled toluene is a cornerstone technique for identifying the specific microorganisms responsible for toluene degradation in complex communities from contaminated aquifers. nih.govnih.gov Microbes that actively consume the labeled toluene incorporate the ¹³C into their nucleic acids. nih.gov These "heavy" labeled nucleic acids can then be separated from the "light" unlabeled ones by density gradient ultracentrifugation, and the organisms identified through sequencing. nih.govnih.gov This approach has successfully identified various bacterial groups, including those from the family Rhodocyclaceae, as key toluene degraders in contaminated groundwater. nih.gov Furthermore, SIP can be combined with the analysis of functional genes, such as bssA (which codes for a subunit of benzylsuccinate synthase), to directly link the degradation activity to the presence of the specific catabolic gene. nih.gov
CSIA provides complementary information by offering direct evidence of in-situ biodegradation. tersusenv.comitrcweb.org During the BSS-catalyzed reaction, molecules of toluene containing the lighter ¹²C isotope react slightly faster than those with the heavier ¹³C isotope. nih.gov This kinetic isotope effect causes the remaining, undegraded toluene pool to become progressively enriched in ¹³C. itrcweb.org By measuring the shift in the carbon isotope ratio of toluene at a contaminated site, CSIA can unequivocally demonstrate that biodegradation is occurring. tersusenv.com Two-dimensional CSIA, which simultaneously analyzes carbon and hydrogen isotope fractionation, can even be used to differentiate between the reaction mechanisms of BSS isoenzymes from different groups of bacteria (e.g., facultative vs. obligate anaerobes). nih.gov
Elucidation of Hydrogen Exchange in Enzymatic Reactions
The fine details of the benzylsuccinate synthase reaction mechanism, particularly the transfer of hydrogen atoms, have been elucidated using isotope-based analyses. acs.orgnih.gov Studies using deuterium-labeled toluene (d-toluene) have revealed a partial exchange of a single deuterium atom in the resulting benzylsuccinate product with hydrogen from the solvent. nih.gov This finding provides compelling evidence that the hydrogen atom abstracted from toluene's methyl group is not transferred directly to the fumarate (B1241708) but is first passed to a labile site on the enzyme before being donated back to form the final product. acs.org
The probability of this hydrogen exchange occurring has been shown to differ among BSS isoenzymes. nih.gov These differences, revealed by stable isotope tools, suggest subtle variations in the reaction mechanisms across different bacterial species. nih.gov
| Bacterial Type | Observed Hydrogen Exchange | Relative Exchange Probability |
|---|---|---|
| Facultative Anaerobes | Present | 3- to 8-fold higher |
| Obligate Anaerobes | Present | Lower |
Furthermore, experiments incubating (R)-benzylsuccinate with the active enzyme in heavy water (D₂O) have demonstrated a slow H/D exchange in the product. acs.orgresearchgate.netbiorxiv.org This observation confirms the partial reversibility of the C-H bond cleavage step and reinforces the mechanistic model of a protein-bound hydrogen intermediate. researchgate.netbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in chemical research for the unambiguous determination of molecular structures. mdpi.com This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity. mdpi.com In the context of this compound research, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for verifying the compound's identity, assessing its purity, and elucidating the structure of its derivatives. asianpubs.orgasm.org
Detailed Research Findings
Research efforts have utilized NMR spectroscopy to characterize this compound, providing definitive structural confirmation. The analysis is typically conducted by dissolving the compound in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6), and acquiring spectra on a high-field NMR spectrometer. asianpubs.org
The ¹H NMR spectrum of (R)-2-benzylsuccinic acid provides a distinct fingerprint of its proton environments. asianpubs.org The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (around 7.17-7.32 ppm). The aliphatic protons on the succinic acid backbone show characteristic splitting patterns (multiplicities) due to coupling with adjacent protons. For instance, the methine proton (CH) and the two sets of methylene (B1212753) protons (CH₂) each exhibit unique chemical shifts and coupling constants (J-values), which are critical for confirming their relative positions. asianpubs.org The broad singlet observed further downfield (around 12.23 ppm) is characteristic of the carboxylic acid protons. asianpubs.org
Complementary to ¹H NMR, ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and their electronic environments. For (R)-2-benzylsuccinic acid, distinct signals are observed for the two carboxylic acid carbons, the carbons of the aromatic ring, and the aliphatic carbons of the succinate (B1194679) chain. asianpubs.org The application of ¹³C NMR has also been crucial in studies of this compound derivatives. For example, it was used to definitively distinguish between 2- and 3-benzylsuccinyl-CoA regioisomers by identifying the specific chemical shifts of the thioester-carbonyl groups, a task that would be challenging by other means. asm.org
The data obtained from these NMR analyses provide conclusive evidence for the structural assignment of this compound.
¹H NMR Data for (R)-2-Benzylsuccinic Acid
The following table summarizes the experimental ¹H NMR data for (R)-2-benzylsuccinic acid in DMSO-d6. asianpubs.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.23 | br, s | - | 2H | Carboxylic acid protons (-COOH) |
| 7.17-7.32 | m | - | 5H | Aromatic protons (C₆H₅-) |
| 2.85-2.94 | m | - | 1H | Methine proton (-CH-) |
| 2.69-2.77 | m | - | 1H | Benzyl methylene proton (-CH₂-Ph) |
| 2.85-2.94 | m | - | 1H | Benzyl methylene proton (-CH₂-Ph) |
| 2.38-2.46 | dd | 16.8, 8.7 | 1H | Succinate methylene proton (-CH₂-COOH) |
| 2.20-2.27 | dd | 16.8, 4.2 | 1H | Succinate methylene proton (-CH₂-COOH) |
| Data acquired on a 300 MHz spectrometer; s = singlet, br = broad, m = multiplet, dd = doublet of doublets. asianpubs.org |
¹³C NMR Data for (R)-2-Benzylsuccinic Acid
The table below details the ¹³C NMR chemical shifts for (R)-2-benzylsuccinic acid in DMSO-d6, confirming the carbon skeleton of the molecule. asianpubs.org
| Chemical Shift (δ) ppm | Assignment |
| 175.13 | Carboxyl Carbon (-C OOH) |
| 172.89 | Carboxyl Carbon (-C OOH) |
| 138.72 | Quaternary Aromatic Carbon (C-1') |
| 128.93 | Aromatic Carbons (C-3'/C-5' or C-2'/C-6') |
| 128.28 | Aromatic Carbons (C-2'/C-6' or C-3'/C-5') |
| 126.32 | Aromatic Carbon (C-4') |
| 42.44 | Methine Carbon (-C H-) |
| 36.89 | Methylene Carbon (-C H₂-COOH or Ph-C H₂-) |
| Note: Specific assignments for the methylene carbons and some aromatic carbons were not explicitly provided in the source material. asianpubs.org |
Biotechnological and Synthetic Biology Applications of R 2 Benzylsuccinate
Recombinant Production of (R)-2-Benzylsuccinate in Model Organisms (e.g., Escherichia coli)
The production of this compound in engineered microorganisms like Escherichia coli represents a significant advancement in biotechnology. mdpi.com While the natural synthesis pathway involves the direct addition of toluene (B28343) to fumarate (B1241708) by the enzyme benzylsuccinate synthase (BSS), this enzyme's extreme sensitivity to oxygen makes it unsuitable for most large-scale biotechnological applications. mdpi.comnih.gov Consequently, research has focused on alternative synthetic routes.
A promising strategy for the biosynthesis of this compound involves the reverse engineering of its natural degradation pathway. mdpi.com In anaerobic bacteria, this compound is broken down to benzoyl-CoA and succinyl-CoA through a series of β-oxidation reactions. mdpi.comd-nb.info Researchers have successfully established an artificial pathway in E. coli by running this β-oxidation pathway in reverse. mdpi.comnih.gov
This synthetic pathway utilizes two main components:
A metabolic module for the uptake of benzoate (B1203000) and its activation to benzoyl-CoA. mdpi.comdntb.gov.ua
The enzymes of the benzylsuccinate β-oxidation pathway (encoded by the bbs genes) to catalyze the conversion of benzoyl-CoA and succinate (B1194679) into benzylsuccinate. mdpi.comresearchgate.net
The enzymes from the β-oxidation pathway have been shown to be reversible, making this approach thermodynamically feasible. mdpi.comresearchgate.net The pathway begins with the activation of benzoate, which is supplied to the culture medium, into benzoyl-CoA. nih.gov This intermediate then enters the reversed β-oxidation cascade, which is coupled with endogenously produced succinate in E. coli to form the final product, this compound. mdpi.comnih.gov The enzymes involved in the reversed pathway include benzoylsuccinyl-CoA thiolase (BbsAB), (α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD), benzylidenesuccinyl-CoA hydratase (BbsH), benzylsuccinyl-CoA dehydrogenase (BbsG), and benzylsuccinate CoA-transferase (BbsEF). mdpi.comd-nb.info
Significant efforts have been made to optimize the yield of this compound in engineered E. coli. A key finding was that production is dramatically higher under anaerobic conditions compared to aerobic ones. nih.gov This is because the cosubstrate, succinate, is a natural fermentation product of E. coli under anaerobic growth on glucose. mdpi.comnih.gov
Further enhancements in yield have been achieved under fumarate-respiring conditions. nih.gov A major identified bottleneck in the process is the excretion of the product from the bacterial cell, as intracellular concentrations have been observed to be much higher than those in the culture supernatant. nih.govdntb.gov.ua To address this, metabolic engineering strategies have included the introduction of an unspecific mechanosensitive channel to facilitate the export of benzylsuccinate from the cell, leading to an increased final product yield. nih.govdntb.gov.ua
| Growth Condition | Key Metabolic Feature | Relative Product Yield | Reference |
|---|---|---|---|
| Aerobic | Standard respiration | Baseline | nih.gov |
| Anaerobic (Glucose Fermentation) | Endogenous production of succinate | Over 1000-fold increase vs. aerobic | nih.gov |
| Anaerobic (Fumarate Respiration) | Enhanced anaerobic metabolism | Further improvement over fermentation | nih.gov |
| Anaerobic with Mechanosensitive Channel | Improved product export | Increased yield vs. standard anaerobic | nih.govdntb.gov.ua |
Reverse Engineering of Catabolic Pathways for Biosynthesis
Chemoenzymatic Synthesis and Enantiospecific Preparation in Laboratory Settings
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. For chiral molecules like this compound, enzymes offer an excellent route for enantiospecific preparation, yielding a single, desired enantiomer. beilstein-journals.org
The natural enzyme responsible for the compound's formation, benzylsuccinate synthase (BSS), exhibits remarkable stereospecificity, exclusively producing the (R)-enantiomer from the addition of toluene to fumarate. d-nb.infonih.govkarger.com This high fidelity is a hallmark of enzymes involved in this pathway. For instance, the first step in the subsequent β-oxidation, the activation to a CoA thioester, is also regio- and enantiospecific for (R)-benzylsuccinyl-CoA. d-nb.infokarger.com While the direct use of the oxygen-sensitive BSS in laboratory synthesis is challenging, the inherent stereoselectivity of the enzymes from the anaerobic toluene pathway makes them valuable tools for biocatalysis. nih.gov In laboratory settings, asymmetric hydrogenation is a chemical method used for the large-scale synthesis of the (R)-enantiomer. mdpi.com The integration of enzymatic steps, such as using specific hydrolases or oxidoreductases, can provide highly efficient and selective methods for producing enantiomerically pure compounds that are difficult to achieve through purely chemical means. beilstein-journals.orgresearchgate.net
Development of this compound Derivatives as Research Probes and Biochemical Tools
This compound and its derivatives serve as valuable tools in biochemical research. The parent compound, this compound, is a known inhibitor of carboxypeptidase A, and its study provides insight into enzyme kinetics and active site interactions. mdpi.com
Furthermore, related succinate adducts are used to study and monitor the anaerobic degradation of other environmental pollutants, such as cresols, xylenes, and 2-methylnaphthalene. mdpi.com The enzymes of the toluene degradation pathway often exhibit a degree of substrate promiscuity, allowing them to act on structurally similar compounds. This property has been exploited to probe the mechanism of these enzymes. For example, researchers have used p-cresol (B1678582) as a substrate in exchange reactions with benzylsuccinate to form (4-hydroxybenzyl)-succinate. nih.gov This experiment provided direct evidence for the reversibility of the benzylsuccinate synthase reaction, a critical insight into the catalytic mechanism of this glycyl radical enzyme. nih.govnih.gov Such derivatives are crucial for elucidating reaction mechanisms and understanding the broader role of fumarate-adding enzymes in the anaerobic metabolism of hydrocarbons. nih.gov
Evolutionary and Ecological Significance of R 2 Benzylsuccinate Pathways
Phylogenetic Distribution of Benzylsuccinate Synthase Homologs
Benzylsuccinate synthase (BSS) is the key enzyme responsible for the initial, oxygen-independent activation of toluene (B28343). nih.govasm.org The genes encoding BSS, particularly the alpha-subunit gene (bssA), serve as functional markers for identifying toluene-degrading microorganisms in various environments. asm.orgasm.org Homologs of BSS have been identified across a broad phylogenetic spectrum of anaerobic and facultative anaerobic bacteria, highlighting the ancient origins and evolutionary success of this metabolic capability. asm.orgresearchgate.net
The distribution of bssA and its homologs, such as assA (alkylsuccinate synthase) and nmsA (naphthylmethylsuccinate synthase), suggests a substrate-dependent clustering. asm.orgnih.gov This indicates that the evolution of these enzymes has been driven by the availability of specific hydrocarbon substrates in different ecological niches. nih.gov Phylogenetic analyses reveal distinct clusters of bssA-like genes associated with marine versus terrestrial environments and further subgrouping based on the taxonomic affiliation of the host organisms. nih.gov
Notably, homologs of benzylsuccinate synthase have also been discovered in the genomes of Asgard archaea, specifically within the Hermodarchaeota phylum. oup.combiorxiv.org Phylogenetic analysis suggests that these archaeal sequences are intermixed with bacterial sequences, indicating that they were likely acquired through horizontal gene transfer from bacteria. biorxiv.orgresearchgate.net This finding expands the known diversity of microorganisms potentially involved in the anaerobic degradation of aromatic hydrocarbons.
The following table summarizes the distribution of benzylsuccinate synthase and its homologs across different microbial groups and environments.
| Microbial Group | Gene Homolog(s) | Environment | Key Findings |
| Proteobacteria | bssA, assA | Marine and terrestrial sediments, contaminated aquifers | Predominant hydrocarbon degraders in many anoxic environments. nih.govbesjournal.com |
| (e.g., Thauera, Azoarcus, Geobacter) | |||
| Deltaproteobacteria | bssA, nmsA | Hydrocarbon-polluted marine sediments | Communities phylogenetically related to this group are often dominant degraders at contaminated sites. nih.gov |
| Asgard Archaea | assA/bssA | Anaerobic sediments | Genes likely acquired via horizontal gene transfer from bacteria. biorxiv.orgresearchgate.net |
| (e.g., Hermodarchaeota) |
Adaptations of Anaerobic Microorganisms for Toluene Degradation
Anaerobic microorganisms have evolved a suite of sophisticated adaptations to utilize toluene as a carbon and energy source in the absence of oxygen. researchgate.netnih.gov These adaptations encompass specialized enzymatic systems, regulatory networks, and the ability to couple toluene oxidation to the reduction of various electron acceptors. nih.govwur.nl
The central adaptation is the fumarate (B1241708) addition reaction catalyzed by benzylsuccinate synthase. researchgate.netoup.com This reaction overcomes the high activation energy barrier of the chemically stable methyl group of toluene by adding it to a fumarate molecule, forming (R)-2-benzylsuccinate. microbiologyresearch.orgresearchgate.net This initial product is then activated to its coenzyme A (CoA) thioester, benzylsuccinyl-CoA, by a specific CoA-transferase. microbiologyresearch.org Subsequently, a modified β-oxidation pathway degrades benzylsuccinyl-CoA to benzoyl-CoA and succinyl-CoA, which are central intermediates in anaerobic aromatic metabolism. researchgate.netresearchgate.netcsic.es
Microorganisms that degrade toluene anaerobically are physiologically diverse and can utilize a range of electron acceptors, including:
Nitrate (B79036) nih.govoup.com
Ferric iron (Fe(III)) nih.govwur.nl
Sulfate (B86663) nih.govoup.com
Carbon dioxide (in methanogenic consortia) nih.govnih.gov
This metabolic flexibility allows them to thrive in various anoxic environments. For instance, bacteria like Thauera aromatica and Azoarcus species are key players in toluene degradation under denitrifying conditions. nih.govoup.com Geobacter metallireducens is a well-studied iron-reducing bacterium capable of toluene degradation. nih.govoup.com Sulfate-reducing bacteria are also significant contributors to toluene breakdown in marine and other sulfate-rich environments. wur.nloup.com
Furthermore, some bacteria, such as Thauera sp. strain DNT-1, exhibit remarkable metabolic versatility by being able to degrade toluene both aerobically and anaerobically. nih.govasm.org These organisms possess distinct genetic modules for each pathway and can modulate gene expression in response to oxygen availability. nih.govufz.de Under anaerobic conditions, the bss genes for the benzylsuccinate pathway are induced. nih.gov
The genes for anaerobic toluene catabolism, typically the bss (benzylsuccinate synthase) and bbs (β-oxidation of benzylsuccinate) operons, are often tightly regulated. karger.comfrontiersin.org In some bacteria, these gene clusters are located on mobile genetic elements, facilitating their dissemination through horizontal gene transfer. frontiersin.org The expression of these genes is induced by the presence of toluene or its metabolic intermediates, ensuring that the enzymatic machinery is produced only when needed. oup.comresearchgate.net
The table below details the key enzymes and genetic components involved in the anaerobic degradation of toluene.
| Enzyme/Protein | Gene(s) | Function | Organism(s) |
| Benzylsuccinate Synthase | bssABC | Catalyzes the addition of toluene to fumarate to form this compound. researchgate.netfrontiersin.org | Thauera aromatica, Geobacter metallireducens, Azoarcus sp. researchgate.net |
| (R)-benzylsuccinate:CoA-transferase | bbsEF | Activates this compound to (R)-2-benzylsuccinyl-CoA. researchgate.net | Thauera aromatica, Geobacter metallireducens researchgate.net |
| (R)-2-benzylsuccinyl-CoA Dehydrogenase | bbsG | Oxidizes (R)-2-benzylsuccinyl-CoA. asm.orgresearchgate.net | Thauera aromatica, Geobacter metallireducens researchgate.net |
| (E)-2-benzylidenesuccinyl-CoA Hydratase | bbsH | Hydrates the double bond in the degradation pathway. researchgate.net | Thauera aromatica, Geobacter metallireducens researchgate.net |
| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase | bbsCD | Catalyzes a dehydrogenation step. researchgate.net | Thauera aromatica, Geobacter metallireducens researchgate.net |
| (S)-2-benzoylsuccinyl-CoA Thiolase | bbsAB | Cleaves the carbon skeleton to yield benzoyl-CoA and succinyl-CoA. researchgate.net | Thauera aromatica, Geobacter metallireducens researchgate.net |
Role of this compound in Carbon Cycling in Anoxic Environments
The anaerobic degradation of toluene, initiated by the synthesis of this compound, channels the carbon from this pollutant into the central metabolic pathways of microorganisms. karger.com Ultimately, the toluene-derived carbon is either incorporated into microbial biomass or completely mineralized to carbon dioxide. nih.gov This process is coupled to the reduction of available electron acceptors, thereby linking the carbon cycle to the cycles of nitrogen, iron, and sulfur. nih.govwur.nl
In methanogenic environments, the breakdown of toluene can be a syntrophic process, involving the cooperation of different microbial species. wur.nlnih.govoup.com One organism, a fermenting bacterium, may initiate the degradation of toluene to intermediates like acetate (B1210297) and hydrogen, which are then consumed by methanogens to produce methane (B114726). wur.nloup.com This interspecies hydrogen transfer is crucial for making the initial degradation thermodynamically favorable. oup.com
The release of dissolved organic carbon (DOC) from anoxic sediments, which can include intermediates of aromatic hydrocarbon degradation, is an important, often overlooked, aspect of the aquatic carbon cycle. diva-portal.org The breakdown of toluene and subsequent formation of this compound and its metabolites contribute to the pool of DOC that can diffuse from sediments into the overlying water column. diva-portal.org This released DOC can then fuel further microbial activity in the water column. diva-portal.org
The presence of this compound or its downstream metabolites in anoxic environments can serve as a biomarker for in-situ toluene degradation. researchgate.netnih.gov Detecting these compounds provides direct evidence that natural attenuation of toluene contamination is occurring.
The following table outlines the contribution of the this compound pathway to carbon cycling under different anaerobic conditions.
| Anoxic Condition | Key Processes | Terminal Electron Acceptor(s) | Impact on Carbon Cycle |
| Denitrifying | Toluene oxidation coupled to nitrate reduction. | Nitrate (NO₃⁻) | Conversion of toluene carbon to CO₂ and biomass; links carbon and nitrogen cycles. nih.govoup.com |
| Iron-Reducing | Toluene oxidation coupled to the reduction of Fe(III) to Fe(II). | Ferric Iron (Fe³⁺) | Mineralization of toluene carbon; influences iron biogeochemistry. nih.govwur.nl |
| Sulfate-Reducing | Toluene oxidation coupled to sulfate reduction, producing sulfide. | Sulfate (SO₄²⁻) | Mineralization of toluene carbon; links carbon and sulfur cycles, especially in marine environments. nih.govoup.com |
| Methanogenic | Syntrophic degradation of toluene involving fermenting bacteria and methanogens. | Carbon Dioxide (CO₂) | Conversion of toluene carbon to methane (CH₄) and CO₂. wur.nlnih.govasm.org |
Q & A
Q. How is (R)-2-benzylsuccinate identified and characterized in plant extracts?
this compound is typically isolated using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or GC-MS. Structural confirmation relies on spectroscopic methods: ¹H/¹³C NMR for carbon backbone analysis, IR spectroscopy for functional groups, and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, in Diospyros celebica leaf extracts, this compound was identified via HRMS (m/z 208.0736) and NMR comparisons with synthetic standards .
Q. What synthetic routes are available for enantioselective synthesis of this compound?
Common methods include enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) and asymmetric catalysis using chiral ligands. For instance, stereoselective alkylation of succinate derivatives with benzyl halides in the presence of chiral auxiliaries (e.g., Evans oxazolidinones) can yield the (R)-enantiomer. Post-synthesis, purity is validated via chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements .
Q. Which analytical techniques differentiate this compound from its (S)-enantiomer?
Chiral chromatography (e.g., using amylose- or cellulose-based columns) is the gold standard. Alternatively, enzymatic assays with stereospecific enzymes (e.g., dehydrogenases) can distinguish enantiomers by monitoring cofactor consumption (e.g., NADH/NAD⁺). Polarimetry and vibrational circular dichroism (VCD) are supplementary tools for confirming absolute configuration .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in plant systems?
The (R)-enantiomer may exhibit distinct interactions with enzymes in phenylpropanoid or shikimate pathways due to spatial compatibility. For example, in Diospyros celebica, this compound’s role as a phenolic acid derivative suggests potential antioxidant activity, which can be tested via DPPH/ABTS radical scavenging assays and compared with its (S)-counterpart .
Q. What challenges arise in isolating this compound from complex biological matrices?
Matrix interference from co-eluting metabolites (e.g., lignin derivatives) necessitates solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX). Ion-pair chromatography (e.g., using tetrabutylammonium salts) improves separation of polar acids. Quantification requires isotope dilution mass spectrometry (IDMS) to correct for recovery losses .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies often stem from purity issues (e.g., residual solvents altering assays) or context-dependent activity (e.g., cell-line specificity). Rigorous replication should include:
Q. What in silico strategies predict the metabolic fate of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with human/plant enzymes like succinate dehydrogenases. QSAR models trained on carboxylic acid metabolites predict Phase I/II transformations (e.g., glucuronidation). Metabolomics databases (e.g., HMDB, KEGG) aid in pathway mapping .
Q. How to design experiments probing this compound’s role in plant-pathogen interactions?
Use stable isotope labeling (e.g., ¹³C-succinate precursors) to track incorporation into defense metabolites. Gene knockout models (e.g., CRISPR in Arabidopsis) can silence biosynthetic enzymes (e.g., benzylsuccinate synthases) and assess phenotypic changes. LC-MS/MS time-course studies quantify metabolite flux under stress conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
